![molecular formula C21H25N3O B378976 1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B378976.png)
1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE
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Overview
Description
1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Cyclohexyl Group: This step may involve the alkylation of the benzimidazole core with a cyclohexyl halide in the presence of a base.
Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a methoxybenzyl halide.
Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any nitro or carbonyl groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on antimicrobial, antiviral, or anticancer properties.
Medicine: Its potential therapeutic effects could be explored for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar compounds to 1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE include other benzimidazole derivatives such as:
- 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide .
- N-(3-chloro-4-methoxybenzyl)cyclopentanamine .
These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4g/mol |
IUPAC Name |
1-cyclohexyl-N-[(3-methoxyphenyl)methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C21H25N3O/c1-25-19-9-5-6-16(12-19)14-22-17-10-11-21-20(13-17)23-15-24(21)18-7-3-2-4-8-18/h5-6,9-13,15,18,22H,2-4,7-8,14H2,1H3 |
InChI Key |
FEYRNGBQGFMFNG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=CC3=C(C=C2)N(C=N3)C4CCCCC4 |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CC3=C(C=C2)N(C=N3)C4CCCCC4 |
Origin of Product |
United States |
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